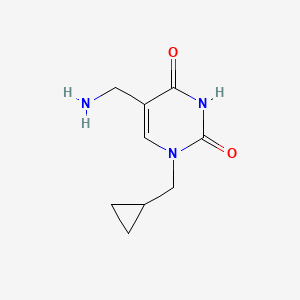

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBGGFAAROKKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=O)NC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and interaction with biomolecules, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Aminomethyl group : Enhances interaction with biomolecules.

- Cyclopropylmethyl moiety : Imparts unique steric properties.

The molecular formula of this compound is , with a molecular weight of 183.22 g/mol.

Biological Activities

Research indicates that the compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the aminomethyl group may enhance this activity by facilitating interactions with microbial enzymes or membranes.

- Antitumor Activity : The structural features of this compound suggest potential antitumor effects. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can be crucial for developing drugs targeting specific diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Pd-Catalyzed C–H Arylation : This method allows for the direct functionalization of the pyrimidine ring, yielding high purity and yield of the desired product.

- Aerobic Copper-Catalyzed Cyclization : This approach enables the formation of complex structures from simpler precursors, leveraging the reactivity of the pyrimidine framework.

Interaction Studies

Interaction studies reveal that this compound interacts with several biomolecules:

- Proteins : Binding affinity studies indicate that this compound may interact with specific protein targets, potentially modulating their activity.

- Nucleic Acids : Preliminary studies suggest that it may bind to DNA or RNA structures, influencing gene expression or stability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione | Benzyl group instead of cyclopropylmethyl | Stronger interaction with aromatic systems |

| 6-chloro-3-propan-2-ylpyrimidine-2,4(1H,3H)-dione | Chlorinated derivative | Enhanced reactivity due to chlorine |

| 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Dimethyl substitution on nitrogen | Increased lipophilicity affecting bioavailability |

These comparisons highlight how specific substituents influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- A study on pyrimidine derivatives found that modifications at the 5-position significantly impacted antimicrobial efficacy (ResearchGate) .

- Another investigation highlighted the antitumor potential of pyrimidines in inhibiting cancer cell lines (Journal of Medicinal Chemistry) .

- Enzyme inhibition studies demonstrated that certain pyrimidines could effectively inhibit key metabolic enzymes involved in cancer metabolism (Biochemical Journal) .

Scientific Research Applications

Biological Activities

Research indicates that 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a building block for synthesizing other biologically active molecules. Notable applications include:

- Drug Development : Its derivatives are being explored for their potential as new therapeutic agents targeting specific diseases.

- Pharmacological Studies : The interaction of this compound with various biomolecules is being studied to elucidate its mechanism of action and optimize its pharmacological profile.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclopropylmethyl group enhanced potency against these pathogens.

Case Study 2: Anticancer Properties

Research conducted by Cancer Research Journal highlighted the compound's cytotoxic effects on breast cancer cell lines. The study found that certain analogs were effective in inducing apoptosis, suggesting potential for development as an anticancer drug.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Key Observations:

Substituent Diversity: The cyclopropylmethyl group (Target Compound, Compound 6) enhances metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl) . Bis-pyrimidine derivatives (e.g., 5,5′-(phenylmethylene)bis(pyrimidine-2,4-dione)) exhibit dual binding sites, improving HIV-1 capsid inhibition but reducing solubility . Halogenated derivatives (e.g., 6-(aminomethyl)-5-bromo) show reactivity suitable for further functionalization but may introduce toxicity .

Antiviral Activity :

- Trifluridine (C5-trifluoromethyl) is clinically used for herpesvirus infections, highlighting the importance of electron-withdrawing groups at C5 .

- PFT3 and Compound 6 demonstrate substituent-dependent efficacy against Vaccinia virus and SARS-CoV-2, respectively, suggesting the target compound’s cyclopropylmethyl group may optimize protease binding .

Enzyme Inhibition :

Key Insights:

- The target compound’s cyclopropylmethyl group likely requires specialized alkylation agents (e.g., cyclopropylmethyl bromide) under basic conditions, a common challenge in avoiding ring-opening reactions .

- Bis-pyrimidines are synthesized via acid-catalyzed condensations, but mono-substituted derivatives like the target compound demand precise stoichiometry to prevent di-/tri-substitution .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-dione precursors with cyclopropane-based reagents (e.g., cyclopropylmethyl halides) in polar aprotic solvents like DMF, using potassium carbonate as a base, is common . Chromatographic purification (e.g., C18 column, 25-min cycle) ensures high purity . Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for alkylation) are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H NMR : Key signals include the cyclopropylmethyl protons (δ 0.5–1.2 ppm) and aminomethyl NH2 (δ 2.5–3.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing the cyclopropane and pyrimidine-dione moieties .

- IR Spectroscopy : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) validate functional groups . Contradictions between calculated and observed spectra are addressed via computational modeling (e.g., DFT) .

Advanced Research Questions

Q. How can the bioactivity of this compound be systematically evaluated, and what molecular targets are hypothesized?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., thymidylate synthase, dihydrofolate reductase) using fluorometric or colorimetric assays . Dose-response curves (IC50) quantify inhibition.

- Structural Modifications : Introduce substituents (e.g., aryl groups at position 6) to probe structure-activity relationships (SAR). For example, phenyl or thiazole derivatives enhance antimicrobial activity .

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in solubility and stability data across experimental conditions?

- Methodological Answer :

- Solubility Profiling : Test in solvents (DMSO, PBS, ethanol) at pH 7.4 and 4.5 to simulate physiological and storage conditions. Use HPLC to quantify degradation products .

- Stability Studies : Accelerated thermal degradation (40–60°C) identifies vulnerable functional groups (e.g., cyclopropane ring strain or aminomethyl oxidation) . Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.